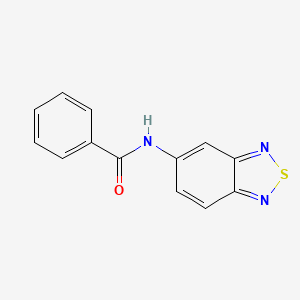

N-(2,1,3-benzothiadiazol-5-yl)benzamide

Description

Significance of 2,1,3-Benzothiadiazole (B189464) Core in Contemporary Chemical Sciences

The 2,1,3-benzothiadiazole (BTD) moiety is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This electron-deficient heterocyclic core is a cornerstone in the design of functional organic materials. Its inherent electronic properties make it a powerful electron acceptor, a feature that is extensively leveraged in the development of materials for optoelectronics. researchgate.net

The significance of the 2,1,3-benzothiadiazole core is highlighted by its incorporation into a wide array of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the BTD core is crucial for creating efficient charge-transfer materials used in the emissive layers of OLEDs. researchgate.net

Solar Cells: BTD derivatives are employed as electron acceptors in the active layer of organic photovoltaic devices, contributing to efficient charge separation and transport. wikipedia.org

Fluorescent Probes: The remarkable fluorescent properties of BTD derivatives have led to their use in developing probes for biological imaging and as markers for DNA. researchgate.net

Polymers and Liquid Crystals: The rigid, planar structure of the BTD unit makes it an excellent building block for constructing highly ordered materials like conductive polymers and liquid crystals. wikipedia.orgresearchgate.net

The reactivity of the 2,1,3-benzothiadiazole core allows for its functionalization, enabling the fine-tuning of its electronic and photophysical properties. For instance, bromination of 2,1,3-benzothiadiazole to yield 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common strategy to create a versatile building block for synthesizing more complex molecules and conductive polymers through cross-coupling reactions. wikipedia.org The development of regioselective C-H borylation techniques has further expanded the toolkit for derivatizing the BTD core, allowing for functionalization at the C5 and C6 positions, which were previously difficult to access. nih.gov

Scope and Research Trajectory of N-(2,1,3-benzothiadiazol-5-yl)benzamide and its Derivatives

Direct and extensive research on the specific compound this compound is not widely reported in publicly available literature. However, the research trajectory can be inferred from studies on closely related isomers and derivatives, which point towards potential applications in medicinal chemistry and materials science.

The synthesis of this compound would likely involve the amidation of 5-amino-2,1,3-benzothiadiazole with benzoyl chloride or a related benzoic acid derivative. The precursor, 5-amino-2,1,3-benzothiadiazole, can be synthesized through methods that allow for regioselective functionalization of the 2,1,3-benzothiadiazole core. nih.gov

Research on isomeric compounds, such as N-benzothiazol-2-yl benzamide (B126) derivatives, has shown their potential as allosteric activators of human glucokinase, an important target for the treatment of type 2 diabetes. japsonline.com These studies demonstrate that the benzamide moiety, when linked to a benzothiazole-containing scaffold, can exhibit significant biological activity. For instance, certain N-benzothiazol-2-yl benzamide derivatives have been shown to upregulate the catalytic effect of glucokinase. japsonline.comresearchgate.net

Furthermore, derivatives of 2,1,3-benzothiadiazole are actively being explored for their coordination chemistry and potential in crystal engineering. rsc.org For example, 4-amino-2,1,3-benzothiadiazole has been shown to form complexes with metal ions and to participate in the formation of charge-transfer complexes. rsc.org This suggests that this compound could also serve as a ligand for the construction of novel metal-organic frameworks or functional crystalline materials.

The table below summarizes research findings on derivatives closely related to this compound, highlighting the research focus on this class of compounds.

| Derivative Class | Research Focus | Potential Application |

| N-benzothiazol-2-yl benzamide derivatives | Allosteric activation of human glucokinase | Antidiabetic agents japsonline.com |

| 4-Amino-2,1,3-benzothiadiazole | Coordination with metal ions (e.g., ZnCl2), formation of charge-transfer complexes | Crystal engineering, functional materials rsc.org |

| Borylated 2,1,3-benzothiadiazole | Versatile building blocks for further functionalization | Synthesis of complex BTD derivatives nih.gov |

While specific data for this compound is scarce, its predicted physicochemical properties, based on its constituent parts, are presented below.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₉N₃OS |

| Molecular Weight | 255.30 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Historical Context of Benzothiazole (B30560) and Benzamide Scaffolds in Molecular Design

The benzothiazole and benzamide scaffolds, which constitute the two key components of this compound, both have a rich history in chemical and pharmaceutical sciences.

Benzothiazole , a class of heterocyclic compounds featuring a benzene ring fused to a thiazole (B1198619) ring, has been a subject of scientific inquiry for over a century. The parent compound, 2,1,3-benzothiadiazole, has been known since the 19th century and is readily prepared from o-phenylenediamine (B120857). wikipedia.org Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This has led to their incorporation into numerous pharmacologically active agents with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. sigmaaldrich.com

Benzamide , the simplest amide derivative of benzoic acid, is another venerable scaffold in organic and medicinal chemistry. researchgate.net Benzamide-containing compounds are known to play various roles in pharmaceutical agents, often acting as inhibitors at the active sites of receptors and enzymes. rsc.org The benzamide moiety is a common feature in a multitude of commercial drugs. researchgate.net Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it a valuable component in designing molecules with specific binding properties. rsc.org

The combination of these two historically significant scaffolds in a single molecule, as seen in this compound, represents a continued strategy in molecular design to create novel compounds with potentially unique and valuable properties for materials science and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C13H9N3OS |

|---|---|

Molecular Weight |

255.30 g/mol |

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-yl)benzamide |

InChI |

InChI=1S/C13H9N3OS/c17-13(9-4-2-1-3-5-9)14-10-6-7-11-12(8-10)16-18-15-11/h1-8H,(H,14,17) |

InChI Key |

JQDFKSPWERYMAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,1,3 Benzothiadiazol 5 Yl Benzamide

Established Synthetic Routes to the Core Benzothiadiazole Moiety

The 2,1,3-benzothiadiazole (B189464) unit is the foundational heterocyclic scaffold of the target molecule. Its synthesis is a critical initial step.

A prominent and long-established method for constructing the 2,1,3-benzothiadiazole ring system is the reaction of an ortho-phenylenediamine with thionyl chloride (SOCl₂). wikipedia.orgwikimedia.orgwikipedia.org This reaction, often carried out in a solvent like pyridine (B92270), proceeds via a cyclization mechanism to form the thiadiazole ring fused to the benzene (B151609) ring. wikipedia.orgwikimedia.org The reaction is known to produce the desired product in high yields, often 85% or more. wikipedia.org The process involves the formation of by-products such as sulfur dioxide and hydrochloric acid. wikipedia.org

Beyond the reaction with thionyl chloride, other synthetic strategies exist for the formation of 2,1,3-benzothiadiazole scaffolds. wikipedia.org One such alternative involves the use of ortho-nitroanilines as starting materials. While less common, this method provides a different pathway to the desired heterocyclic system. Additionally, direct functionalization of the benzothiadiazole ring through methods like C-H borylation has emerged as a powerful tool for creating diverse derivatives. nih.govacs.orgdiva-portal.org This technique allows for the introduction of boryl groups at specific positions, which can then be further transformed into other functional groups. nih.govacs.orgdiva-portal.org

Synthetic Pathways for the Benzamide (B126) Linkage and Functionalization

With the 5-amino-2,1,3-benzothiadiazole intermediate in hand, the focus shifts to the construction of the benzamide portion of the molecule.

A conventional and widely used method for forming a benzamide linkage is the reaction between an amine and a benzoyl chloride derivative. In the synthesis of N-(2,1,3-benzothiadiazol-5-yl)benzamide, this involves the acylation of 5-amino-2,1,3-benzothiadiazole with benzoyl chloride. youtube.comslideshare.net This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. youtube.com The use of m-(chlorosulfonyl)benzoyl chloride has also been explored for the chemoselective synthesis of related m-sulfamoylbenzamide analogues, highlighting the ability to selectively react at the aroyl chloride over the sulfonyl chloride. nih.gov

Modern organic synthesis offers a variety of coupling reactions that can be employed for the formation of the N-aryl and amide bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are frequently used to form new carbon-carbon and carbon-heteroatom bonds in the synthesis of complex benzothiadiazole derivatives. nih.gov Copper-catalyzed N-arylation reactions, often referred to as Chan-Lam coupling, provide a valuable method for forming the C-N bond between an amine and an arylboronic acid or arylboroxine. nih.govorganic-chemistry.orgresearchgate.net These reactions can be carried out under relatively mild conditions. Furthermore, a range of peptide coupling reagents, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the direct formation of the amide bond between a carboxylic acid and an amine by activating the carboxylic acid. nih.govfishersci.co.uk

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization can be achieved by modifying either the benzothiadiazole core or the benzamide ring.

Starting with substituted ortho-phenylenediamines in the initial cyclization step allows for the introduction of various functional groups onto the benzothiadiazole ring system. For the benzamide portion, a wide array of substituted benzoyl chlorides or benzoic acids can be utilized in the amide bond formation step. This flexibility enables the synthesis of a diverse library of analogues with varying electronic and steric properties. For instance, a series of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides has been synthesized through the heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net

Table 1: Examples of Synthesized N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] Substituted Benzamides

| Compound | R | R' |

| 2a | H | H |

| 2b | H | 2-OCH₃ |

| 2c | H | 4-CH₃ |

| 2d | 6-Br | 3-Cl |

| 2e | 6-Br | 2-F |

| 2f | 6-CH₃ | H |

| 2g | 6-CH₃ | 2-Br |

| 2h | 6-OCH₃ | H |

| 2i | 6-OCH₃ | 2,4-di-Cl |

| 2j | 4,6-di-Cl | 2,4-di-Cl |

| 2k | 4,6-di-Cl | H |

| Data sourced from: researchgate.net |

Exploration of Arylation Methods for Benzothiadiazole Derivatives (e.g., Stille, Suzuki Cross-Coupling Reactions)

The functionalization of benzothiadiazole derivatives through arylation reactions, particularly Stille and Suzuki cross-coupling, represents a significant area of research in organic synthesis. These palladium-catalyzed reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of various aryl groups onto the benzothiadiazole core.

The Suzuki cross-coupling reaction utilizes organoboron compounds, such as boronic acids, which react with organic halides or triflates in the presence of a palladium catalyst and a base. This method is widely favored due to the stability and low toxicity of the boronic acid reagents. For instance, the coupling of a borylated diazocine with 4-bromoanisole (B123540), an electron-rich aromatic electrophile, has been shown to proceed with a high yield of 95%. nih.gov Similarly, the reaction with 1-bromo-4-nitrobenzene, an electron-deficient electrophile, also provides a good yield of 80%. nih.gov

The Stille cross-coupling reaction , on the other hand, employs organotin compounds (stannanes). While often providing excellent yields, the toxicity of organotin reagents is a notable drawback. nih.gov In a comparative study, the Stille coupling of a diazocine derivative with 4-bromoanisole resulted in a 90% yield, and with 1-bromo-4-nitrobenzene, an 89% yield was achieved. nih.gov Notably, the Stille reaction has been successful in coupling unprotected 4-bromophenol (B116583) and aniline (B41778), affording the corresponding products in 56% and 47% yields, respectively, under conditions where the Suzuki coupling led to multiple side products. nih.gov

Both reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice between Suzuki and Stille coupling often depends on factors such as substrate scope, functional group tolerance, and the desired purity of the final product, with Stille sometimes outperforming Suzuki in terms of isolated yields and catalyst loading. nih.gov

Table 1: Comparison of Stille and Suzuki Cross-Coupling Reactions for Diazocine Functionalization

| Coupling Partner 1 | Coupling Partner 2 | Reaction Type | Catalyst System | Yield (%) | Reference |

| Stannylated Diazocine | 4-Bromoanisole | Stille | Pd(OAc)₂/XPhos (10 mol%) | 90 | nih.gov |

| Borylated Diazocine | 4-Bromoanisole | Suzuki | Pd(OAc)₂/XPhos (10 mol%) | 95 | nih.gov |

| Stannylated Diazocine | 1-Bromo-4-nitrobenzene | Stille | Pd(OAc)₂/XPhos (10 mol%) | 89 | nih.gov |

| Borylated Diazocine | 1-Bromo-4-nitrobenzene | Suzuki | Pd(OAc)₂/XPhos (10 mol%) | 80 | nih.gov |

| Stannylated Diazocine | 4-Bromophenol | Stille | Pd(OAc)₂/XPhos (10 mol%) | 56 | nih.gov |

| Stannylated Diazocine | 4-Bromoaniline | Stille | Pd(OAc)₂/XPhos (10 mol%) | 47 | nih.gov |

Synthesis of Benzothiadiazole-Triazole-Linked Glycoconjugates via Copper(I)-Catalyzed Azide (B81097)–Alkyne 1,3-Dipolar Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netyoutube.com This reaction has been widely adopted for the construction of complex molecular architectures, including benzothiadiazole-triazole-linked glycoconjugates. The CuAAC reaction is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. nih.gov

The general mechanism involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or used directly as a Cu(I) salt. researchgate.net This methodology has been successfully employed to link various biomolecules, such as carbohydrates, to other molecular scaffolds. nih.gov

In the context of creating glycoconjugates, an alkyne-functionalized benzothiadiazole or a benzothiadiazole-containing azide can be reacted with a corresponding azide- or alkyne-functionalized sugar derivative. For example, the synthesis of triazole-linked glycoporphyrins has been achieved under microwave conditions using a Cu(I)-catalyzed click reaction. nih.gov This approach allows for the stable immobilization of biomolecules like polyethylene (B3416737) glycol (PEG), lactose, and DNA without the formation of side products. nih.gov The resulting triazole ring acts as a stable and robust linker between the benzothiadiazole moiety and the carbohydrate unit.

Table 2: Examples of CuAAC Reactions for Conjugate Synthesis

| Alkyne Component | Azide Component | Catalyst/Conditions | Product Type | Reference |

| Phenylacetylene | Benzyl azide | Copper(I) | 1-Benzyl-4-phenyl-1,2,3-triazole | youtube.com |

| Alkyne-substituted porphyrins | 6-Azidoquinolone | CuI/DIPEA | Porphyrin-quinolone conjugates | nih.gov |

| Propargylated maslinic acid | Phthalimide azides | Cu-catalyzed/Microwave | Maslinic acid-based triazole hybrids | researchgate.net |

| Benzotriazole alkynes | Aryl azides | Cu(OAc)₂ | Benzotriazole-triazole conjugates | researchgate.net |

Preparation of N,N'-Bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamines

Typically, the synthesis would involve the reaction of a suitable aminobenzothiadiazole derivative with a phosphorus halide. For the target compound, this would likely entail the reaction of 4-amino-2,1,3-benzothiadiazole with dichlorophenylphosphine (B166023) (PhPCl₂). The reaction would proceed via nucleophilic attack of the amino group on the phosphorus center, with the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is usually added to scavenge the HCl produced during the reaction.

The stoichiometry of the reactants would be crucial, with two equivalents of the aminobenzothiadiazole reacting with one equivalent of the dichlorophenylphosphine to form the desired bis-substituted product. The reaction conditions, including solvent and temperature, would need to be optimized to ensure good yields and minimize side reactions.

Synthesis of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives

The synthesis of N-(benzothiazol-2-yl)benzamide and N-(thiazol-2-yl)benzamide derivatives is a well-established area of research, with numerous methods reported for the formation of the central amide bond. japsonline.comresearchgate.netresearchgate.net

A common and straightforward approach involves the acylation of 2-aminobenzothiazole (B30445) or 2-aminothiazole (B372263) with a benzoyl chloride derivative. japsonline.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, N-(benzothiazol-2-yl)benzamide derivatives have been synthesized by reacting 3-(chlorosulfonyl)benzoic acid with various amines to form sulfonamides, which are then converted to the corresponding acid chlorides using thionyl chloride. japsonline.com These acid chlorides are subsequently reacted with 2-aminobenzothiazole to yield the final products. japsonline.com

Alternatively, coupling reagents can be employed to facilitate the amide bond formation between a carboxylic acid and the amine. N,N'-dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for this purpose. mdpi.com The mechanism involves the activation of the carboxylic acid by DCC, making it susceptible to nucleophilic attack by the amine. mdpi.com

Another strategy involves the reaction of anilines with nitrobenzoyl chlorides or nitrobenzoic acids to form benzamides, which can then undergo further transformations. google.com For example, 4-nitro-N-phenyl benzamides have been synthesized by reacting anilines with nitrobenzoyl chlorides in pyridine. google.com

Table 3: Synthetic Approaches to N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives

| Amine Component | Acylating Agent/Carboxylic Acid | Coupling Method/Reagents | Product Type | Reference |

| 2-Aminobenzothiazole | Substituted benzoyl chlorides | Reflux | N-(Benzothiazol-2-yl)benzamide derivatives | japsonline.com |

| Benzo[d]thiazol-2-amine | Flurbiprofen | DCC | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | mdpi.com |

| 2-Aminothiazole | Quinoxaline-2-carboxylic acid | EDCI, HOBt, DIPEA | N-(Thiazol-2-yl)benzamides of quinoxaline | tandfonline.com |

| Anilines | Nitrobenzoyl chlorides | Pyridine, reflux | 4-Nitro-N-phenyl benzamides | google.com |

Strategies for Introducing Sulfamoyl Moieties

The introduction of sulfamoyl moieties (-SO₂NH₂) onto a benzothiadiazole scaffold is a key synthetic transformation for creating compounds with potential biological activity. Several strategies can be employed to achieve this functionalization.

One common method involves the chlorosulfonation of a suitable aromatic precursor, followed by amination. For example, benzoic acid can be chlorosulfonated using chlorosulfonic acid (HClSO₃) to produce 3-(chlorosulfonyl)benzoic acid. japsonline.com This sulfonyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide. japsonline.com The resulting sulfonamide-containing benzoic acid can then be coupled with an aminobenzothiadiazole to form the final product. japsonline.com

Alternatively, a pre-existing aminobenzothiadiazole can be directly reacted with a sulfamoyl chloride derivative. This approach is useful when the desired sulfamoyl group is readily available as a sulfamoyl chloride.

Furthermore, the synthesis of sulfonylamido benzoxazole (B165842) derivatives has been reported, which involves similar principles that can be adapted for benzothiadiazoles. nih.gov In this work, novel 2-(p-ethyl/fluorophenyl)-5-[(p-substitutedphenyl)sulfonylamido]benzoxazole derivatives were synthesized and characterized. nih.gov

Table 4: Methods for Introducing Sulfamoyl Groups

| Starting Material | Reagents | Intermediate/Product | Reference |

| Benzoic acid | 1. HClSO₃ 2. Amine | 3-(Alkyl/Aryl)sulfamoyl)benzoic acid | japsonline.com |

| 2-Aminothiazole | Benzenesulfonyl chloride | N-(Thiazol-2-yl)benzenesulfonamide | nih.gov |

| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

Formation of Benzodiazolylbenzamide Compounds

The synthesis of benzodiazolylbenzamide compounds encompasses the formation of both a benzodiazole (such as benzimidazole (B57391) or benzothiazole) ring and a benzamide linkage. The synthetic strategy can vary depending on whether the benzodiazole and benzamide moieties are constructed sequentially or if a pre-formed benzodiazole is coupled with a benzoic acid derivative.

One general approach for synthesizing benzoazole compounds is the condensation reaction of an ortho-substituted aniline (e.g., o-phenylenediamine, o-aminophenol, o-aminothiophenol) with a carboxylic acid or its derivative. researchgate.net This reaction typically requires acidic conditions and heat to facilitate the cyclization and dehydration steps. researchgate.net For instance, benzimidazoles can be prepared by the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or esters. nih.gov

To form a benzodiazolylbenzamide, one could start with an ortho-substituted aniline and a benzoic acid derivative that already contains the desired amide functionality. Alternatively, a pre-formed aminobenzodiazole can be acylated with a suitable benzoyl chloride or benzoic acid using standard amide bond formation techniques, as described in section 2.3.4.

For example, the synthesis of benzimidazole-pyrazole compounds has been reported where benzimidazole is reacted with pyrazole-5-carbonyl chlorides to afford the final amide products. nih.gov Similarly, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives has been achieved by reacting anilines with nitrobenzoyl chlorides to form benzamides, which are then cyclized to form the benzothiazole (B30560) ring. google.com

Table 5: Synthetic Routes to Benzodiazolyl Compounds

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| o-Phenylenediamine, Carboxylic Acid | Acid catalyst, Heat | Benzimidazole | nih.gov |

| o-Substituted anilines, Aldehydes | Oxidant | Benzoazole | researchgate.net |

| Anilines, Nitrobenzoyl chlorides | 1. Pyridine 2. Lawesson's reagent 3. K₃Fe(CN)₆ | 2-(4-Nitrophenyl)benzothiazoles | google.com |

| Benzimidazole, Pyrazole-5-carbonyl chlorides | - | Benzimidazole-pyrazole amides | nih.gov |

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. Each technique probes different aspects of the molecular structure, offering complementary information.

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For derivatives of the 2,1,3-benzothiadiazole (B189464) core, HRMS confirms the successful incorporation of various substituents. For example, in the analysis of 4,7-di(10H-phenothiazin-10-yl)benzo[c] japsonline.comrsc.orgekb.egthiadiazole, a related derivative, the exact mass was determined and found to be in excellent agreement with its calculated value, confirming its elemental composition. rsc.org

Table 1: HRMS Data for a 2,1,3-Benzothiadiazole Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

|---|---|---|---|

| 4,7-di(10H-phenothiazin-10-yl)benzo[c] japsonline.comrsc.orgekb.egthiadiazole | C₃₀H₁₉N₄S₃ | 531.0772 | 531.0766 rsc.org |

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon skeleton.

For the parent 2,1,3-benzothiadiazole, the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows two distinct signals corresponding to the aromatic protons. chemicalbook.com The protons at positions 4 and 7 appear around δ 7.97 ppm, while the protons at positions 5 and 6 are observed at approximately δ 7.53 ppm. chemicalbook.com In derivatives, these chemical shifts are altered by the electronic effects of the substituents. For instance, in N-aryl substituted 2,1,3-benzothiadiazole derivatives, the aromatic protons of the central ring typically appear as singlets or multiplets in distinct regions, confirming the substitution pattern. rsc.org

¹³C-NMR spectra provide further structural confirmation. In a derivative like 4,7-di(10H-phenothiazin-10-yl)benzo[c] japsonline.comrsc.orgekb.egthiadiazole, the carbon signals appear at characteristic chemical shifts, including those for the benzothiadiazole core and the attached phenothiazine (B1677639) moieties. rsc.org The presence of a carbonyl carbon signal (C=O) in the δ 160-170 ppm range and an amide N-H proton signal in the ¹H-NMR spectrum would be definitive indicators for the formation of the N-(2,1,3-benzothiadiazol-5-yl)benzamide structure.

Table 2: Representative NMR Data for 2,1,3-Benzothiadiazole and a Derivative

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | ¹H | CDCl₃ | 7.966 (H-4, H-7), 7.531 (H-5, H-6) chemicalbook.com |

| 4,7-di(10H-phenothiazin-10-yl)benzo[c] japsonline.comrsc.orgekb.egthiadiazole | ¹H | CDCl₃ | 8.00 (s, 2H), 7.18-7.13 (m, 4H), 6.95-6.87 (m, 8H), 6.27-6.21 (m, 4H) rsc.org |

| 4,7-di(10H-phenothiazin-10-yl)benzo[c] japsonline.comrsc.orgekb.egthiadiazole | ¹³C | CDCl₃ | 154.5, 143.4, 134.2, 132.7, 127.2, 127.0, 123.4, 121.8, 116.3 rsc.org |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, key characteristic absorption bands would be expected for the amide group. These include the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region, and the strong C=O (amide I) stretching vibration around 1650-1680 cm⁻¹. Other bands corresponding to aromatic C-H and C=C stretching would also be present. In related benzamide (B126) derivatives, the carbonyl (C=O) stretching vibration is a prominent feature. japsonline.comekb.eg For the unsubstituted 2,1,3-benzothiadiazole ring, characteristic vibrations are also documented. chemicalbook.com

Table 3: Key FTIR Vibrational Frequencies for Relevant Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound Context |

|---|---|---|---|

| Amide N-H | Stretch | ~3354 | N-substituted benzamide derivatives ekb.eg |

| Aromatic C-H | Stretch | >3000 | N-substituted benzamide derivatives ekb.eg |

| Amide C=O | Stretch | ~1666 | N-substituted benzamide derivatives ekb.eg |

| Thioamide C=S | Stretch | ~1215 | Thiohydantoin derivatives ekb.eg |

| Benzothiadiazole Ring | Ring Vibrations | Various | 2,1,3-Benzothiadiazole chemicalbook.com |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric system. The 2,1,3-benzothiadiazole core is a well-known electron-accepting fluorophore. researchgate.netresearchgate.net Its derivatives often exhibit absorption maxima in the UV or visible region corresponding to π-π* and intramolecular charge transfer (ICT) transitions. researchgate.net The position of the maximum absorption (λmax) is sensitive to the electronic nature of substituents and the polarity of the solvent. For instance, donor-acceptor systems based on the 2,1,3-benzothiadiazole unit show absorption in the 426–437 nm range. researchgate.net The introduction of an amide group at the 5-position is expected to modulate these electronic properties, influencing the absorption spectrum.

X-ray Diffraction Studies for Molecular Geometry and Packing

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (packing).

For example, the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) was refined in the orthorhombic system with space group Pcab. mdpi.com A derivative, N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine, crystallizes and exhibits significant N···S intermolecular interactions, which direct the crystal packing. nih.gov In benzamide derivatives, the planarity of the amide group and the dihedral angle between the aromatic rings are critical parameters. For instance, the structure of N-(benzothiazol-2-yl)-3-chlorobenzamide shows a nearly planar conformation with a small dihedral angle of 6.417(4)° between the two aromatic systems, and its crystal packing is dominated by hydrogen bonds. journalirjpac.com

These studies indicate that the crystal structure of this compound would likely be stabilized by intermolecular hydrogen bonds involving the amide N-H and C=O groups, as well as π-π stacking and potential N···S interactions from the benzothiadiazole rings. nih.govnih.gov The precise geometry would confirm the connectivity and provide experimental values for bond lengths and angles.

Table 4: Representative Crystallographic Data for Benzothiadiazole and Benzamide Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Orthorhombic | Pcab | Nearly planar conjugated core. mdpi.com | mdpi.com |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | Triclinic | Pī | Small dihedral angle (6.4°) between aromatic rings; packing via O-H···N and N-H···O hydrogen bonds. journalirjpac.com | journalirjpac.com |

| N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine | - | - | Packing influenced by N···S intermolecular interactions (3.04–3.51 Å). nih.gov | nih.gov |

| N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | - | - | Structure confirmed by single-crystal X-ray diffraction; analysis of intermolecular contacts via Hirshfeld surface analysis. nih.gov | nih.gov |

Analysis of Molecular Conformation and Dihedral Angles

In a related compound, N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the dihedral angle between the thiadiazole and phenyl rings is 28.08 (7)°. nih.gov For derivatives of N-(benzo[d]thiazol-2-yl)benzamide with a nitro substituent, the position of the nitro group significantly influences the molecular geometry. The ortho-nitro derivative exhibits a distorted geometry due to steric hindrance, while the meta-nitro version is the most planar. mdpi.com In the case of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the central amide group is nearly planar and forms dihedral angles of 12.48 (7)° and 46.66 (9)° with the thiazole (B1198619) and benzene (B151609) rings, respectively. researchgate.net

The planarity of the benzothiadiazole ring system itself is a common feature. For instance, in 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, the benzothiadiazole ring is essentially planar. nih.gov

Table 1: Selected Dihedral Angles in Benzothiadiazole and Related Compounds

| Compound | Rings | Dihedral Angle (°) |

| N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole and Phenyl | 28.08 (7) nih.gov |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide and Thiazole | 12.48 (7) researchgate.net |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide and Benzene | 46.66 (9) researchgate.net |

Investigation of Intermolecular Interactions (e.g., N–H⋯N, N–H⋯O, C–H⋯O, C–H⋯π, N···S hydrogen bonding)

The crystal packing of this compound and its analogs is governed by a variety of intermolecular interactions, which dictate the formation of higher-order structures.

N–H⋯N and N–H⋯O Hydrogen Bonds: These are prominent interactions in the crystal structures of many related compounds. For example, in N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, molecules form inversion dimers through a pair of N–H⋯N hydrogen bonds. nih.gov Similarly, nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives form dimer synthons via pairs of N–H⋯N hydrogen bonds. mdpi.com In the crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, molecules are connected by N–H⋯O hydrogen bonds, forming chains. researchgate.net

C–H⋯O and C–H⋯π Interactions: Weaker interactions like C–H⋯O and C–H⋯π also play a crucial role in stabilizing the crystal lattice. The crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide features weak C–H⋯O hydrogen bonds. researchgate.net A benzothiadiazole-based D-A molecule, BT-SCC, exhibits multiple intermolecular interactions including hydrogen bonds, C-H…π, and π…π stacking. mdpi.com

Table 2: Key Intermolecular Interactions in Related Crystal Structures

| Compound | Interaction Type | Description |

| N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide | N–H⋯N | Forms inversion dimers nih.gov |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamides | N–H⋯N | Forms dimer synthons mdpi.com |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamides | C–H⋯O | Contributes to crystal packing mdpi.com |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | N–H⋯O | Connects molecules into chains researchgate.net |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | C–H⋯O | Weak stabilizing interactions researchgate.net |

| BT-SCC | C-H…π, π…π | Stabilizes the crystal structure mdpi.com |

Structural Isomerism and Solvent Inclusion Phenomena in Crystalline Forms

The structural diversity of benzothiadiazole derivatives is further enhanced by the occurrence of isomerism and the ability to incorporate solvent molecules into their crystal lattices.

Structural Isomerism: Positional isomerism, as seen in N-(benzo[d]thiazol-2-yl)-nitrobenzamide, where the nitro group is at the ortho, meta, or para position, leads to different crystal systems and space groups. mdpi.com A novel phosph(III)azane based on 2,1,3-benzothiadiazole has been shown to exist as two different isomers, which differ in the arrangement of the ligand. nih.gov

Solvent Inclusion: The ability to host solvent molecules is another interesting feature. The aforementioned phosph(III)azane complexes possess internal cavities capable of incorporating toluene (B28343) molecules. nih.gov Upon the release of these toluene molecules, the geometry of one of the isomers changes substantially. nih.gov Another complex, [Cu(H₂L)Cl]n·nTHF, incorporates tetrahydrofuran (B95107) into its crystal structure. nih.gov

These phenomena of isomerism and solvent inclusion highlight the structural flexibility of the benzothiadiazole scaffold and its potential for creating materials with tunable properties.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including derivatives of 2,1,3-benzothiadiazole (B189464).

The following table provides representative calculated bond lengths and angles for a related benzothiazole (B30560) derivative, N-(benzo[d]thiazol-2-yl)benzamide, which can offer insights into the expected geometry of the benzamide (B126) portion of the title compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| N-H | 1.01 Å | |

| C-N (amide) | 1.38 Å | |

| Bond Angle | O=C-N | 123.5° |

| C-N-H | 119.5° |

Data adapted from studies on related benzamide structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its ability to participate in electronic transitions.

For 2,1,3-benzothiadiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the electron-deficient benzothiadiazole moiety. nih.gov This separation of frontier orbitals is characteristic of donor-acceptor systems and is responsible for their interesting photophysical properties. The introduction of the benzamide group is expected to influence the energies of these orbitals.

Studies on similar 2,1,3-benzothiadiazole-based small molecules have shown that the HOMO-LUMO energy gap can be tuned by modifying the substituent on the benzothiadiazole core. nih.gov This tuning is critical for applications in organic electronics and materials science. For N-(2,1,3-benzothiadiazol-5-yl)benzamide, the benzamide substituent will play a key role in defining its HOMO-LUMO gap and, consequently, its electronic behavior.

The table below presents calculated HOMO, LUMO, and energy gap values for representative 2,1,3-benzothiadiazole derivatives, illustrating the typical range for this class of compounds.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4,7-di(thiophen-2-yl)benzothiadiazole | -5.20 | -3.05 | 2.15 |

| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | -5.84 | -3.46 | 2.38 |

Data sourced from studies on 2,1,3-benzothiadiazole derivatives. nih.gov

DFT calculations can also predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

While a specific calculated spectrum for this compound is not available, data for related structures provides a reference for expected spectroscopic features. For example, in the ¹H NMR spectrum of 2,1,3-benzothiadiazole, aromatic protons typically appear in the range of δ 7.5-8.1 ppm. The amide proton of the benzamide group would be expected to resonate further downfield. In the ¹³C NMR spectrum, the carbonyl carbon of the benzamide would be a key diagnostic signal.

Similarly, the IR spectrum would be characterized by the N-H stretching vibration of the amide group (typically around 3300 cm⁻¹) and the strong C=O stretching vibration (around 1650 cm⁻¹).

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Given the structural similarities to known biologically active molecules, this compound has been a subject of interest for its potential therapeutic applications. Molecular docking studies on closely related N-benzothiazol-2-yl benzamide derivatives have identified potential binding interactions with enzymes such as glucokinase, which is a target for type 2 diabetes treatment.

These studies have shown that the benzamide moiety can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. The benzothiazole (or in this case, the benzothiadiazole) portion of the molecule typically engages in hydrophobic interactions, further stabilizing the ligand-protein complex. For this compound, it is hypothesized that the nitrogen atoms in the thiadiazole ring could also participate in hydrogen bonding, potentially enhancing its binding affinity to certain targets.

The following table details the predicted binding interactions for a similar compound, N-(benzothiazol-2-yl)-3-((4-methylpiperazin-1-yl)sulfonyl)benzamide, with glucokinase, which serves as a model for the potential interactions of this compound.

| Interacting Residue | Interaction Type |

| ARG63 | Hydrogen Bond |

| SER69 | Hydrogen Bond |

| TYR214 | Pi-Pi Stacking |

| VAL455 | Hydrophobic Interaction |

Data based on molecular docking studies of N-benzothiazol-2-yl benzamide derivatives with glucokinase.

Binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. Molecular docking programs can estimate these values, providing a rank-ordering of potential drug candidates.

For N-benzothiazol-2-yl benzamide derivatives, docking studies have revealed binding energies in the range of -7.5 to -9.9 kcal/mol with the allosteric site of glucokinase. These values indicate a strong and favorable binding interaction. Allosteric modulators are of particular interest in drug discovery as they can fine-tune the activity of an enzyme rather than simply turning it on or off. The benzothiadiazole scaffold is also known to be present in compounds that act as allosteric modulators for other receptors, such as kainate receptors.

The potential for this compound to act as an allosteric modulator is an exciting area for future investigation. The specific interactions within an allosteric binding pocket would be dictated by the precise shape and chemical nature of both the ligand and the protein site.

The table below shows the calculated binding affinities for a series of N-benzothiazol-2-yl benzamide derivatives with the allosteric site of glucokinase, providing a reference for the potential affinity of this compound.

| Compound Derivative | Binding Affinity (ΔG, kcal/mol) |

| N-(benzothiazol-2-yl)-3-(morpholinosulfonyl)benzamide | -8.7 |

| N-(benzothiazol-2-yl)-3-((4-methylpiperazin-1-yl)sulfonyl)benzamide | -9.9 |

| N-(benzothiazol-2-yl)-3-((4-ethylpiperazin-1-yl)sulfonyl)benzamide | -9.4 |

Data sourced from molecular docking studies of N-benzothiazol-2-yl benzamide derivatives.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach is particularly valuable when the precise structure of the biological target is unknown. For scaffolds related to this compound, such as benzothiazole and benzamide derivatives, pharmacophore models have been instrumental in discovering new, potent inhibitors for various targets.

A typical pharmacophore model for this class of compounds is constructed from a set of known active and inactive molecules. The resulting models often highlight key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. For instance, a study on benzothiazole derivatives as p56lck inhibitors led to a six-point pharmacophore model characterized by one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADHRR). This model demonstrated a high correlation between predicted and experimental activities, proving its reliability for identifying new potential inhibitors.

Similarly, pharmacophore-based virtual screening has been successfully applied to discover novel Hepatitis B Virus (HBV) capsid assembly modulators from benzamide scaffolds. Such screening campaigns involve using the validated pharmacophore model as a 3D query to search large chemical databases for molecules with matching features. This strategy efficiently filters vast compound libraries to a manageable number of "hits" for further experimental testing. The integration of virtual screening with molecular dynamics and machine learning can further enhance the process of identifying active compounds.

The general workflow for these studies involves:

Building and validating a pharmacophore model based on known active and inactive benzothiazole or benzamide derivatives.

Using the model for virtual screening of large compound libraries to identify potential hits.

Further analysis of hits using molecular docking and other computational methods before experimental validation.

These approaches have proven to be powerful tools in the rational design and discovery of new drug candidates based on the benzothiadiazole and benzamide frameworks.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of how a ligand might bind to a receptor, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing the stability of the interaction over time. MD simulations have been extensively used to study the behavior of benzamide and benzothiazole derivatives within the active sites of their target proteins.

In a typical MD simulation study, the ligand-protein complex, solvated in a water box with appropriate ions, is subjected to simulations lasting from nanoseconds to microseconds. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the structural stability of the complex throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. For example, MD simulations of benzothiazole inhibitors targeting the p53-MDM2 pathway showed stable RMSD values after an initial fluctuation, indicating a stable binding pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein. Residues in the binding site that interact with the ligand typically show reduced fluctuations, indicating a stable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and key residues of the protein is monitored throughout the simulation. Stable hydrogen bonds are crucial for the affinity and specificity of the inhibitor. In studies of benzamide inhibitors of histone deacetylase (HDAC), MD simulations confirmed the stability of key hydrogen bonds and coordination with a Zn2+ ion in the active site.

MD simulations on benzothiazole-based inhibitors have provided detailed insights into their binding modes. For instance, simulations of a benzothiazole derivative (Compound 1) with the SARS-CoV-2 main protease (Mpro) revealed stable hydrogen bonds with residues like Thr199 and Leu287, contributing to its inhibitory potential. Similarly, simulations of benzamide derivatives with acetylcholinesterase showed that the ligands remained stably in the active site gorge, reducing the enzyme's flexibility, which is a potential mechanism of inhibition.

| System | Target Protein | Simulation Length | Key Findings from MD Simulation | Reference(s) |

| Benzothiazole Derivatives | p53-MDM2 | 200 ns | Complex stability and persistent interactions confirmed. | |

| Benzamide Derivatives | Histone Deacetylase (HDAC) | 50 ns | Stability of docked models and key H-bond interactions confirmed. | |

| Benzamide Derivatives | Acetylcholinesterase (AChE) | - | Ligands remained stable in the active site, reducing enzyme flexibility. | |

| Benzothiazole Derivative (Cmpd 1) | SARS-CoV-2 Mpro | 100 ns | Stable ligand-protein complex with key H-bonds identified. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a system to define atoms, chemical bonds, and intermolecular interactions. This method is particularly powerful for characterizing weak non-covalent interactions, such as hydrogen bonds, which are critical for the stability of ligand-receptor complexes and crystal structures.

QTAIM analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero (∇ρ = 0), are located and classified. Of particular importance for non-covalent interactions is the bond critical point (BCP), which exists between two interacting atoms. The properties at the BCP provide quantitative information about the nature and strength of the interaction.

Key QTAIM descriptors include:

Electron Density (ρ): The value of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ > 0) is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces. A negative value signifies a shared-shell, or covalent, interaction.

Total Electron Energy Density (H(r)): The sign of H(r) at the BCP can further classify hydrogen bonds. For weak to medium-strength hydrogen bonds, H(r) is positive, while for strong hydrogen bonds with some covalent character, H(r) is negative.

Studies on crystals of adamantane-1,3,4-thiadiazole hybrids, which contain structural motifs related to the benzothiadiazole core, have utilized QTAIM to characterize various intra- and intermolecular interactions. In these structures, N–H⋯N hydrogen bonds were identified and found to be the strongest non-covalent interactions stabilizing the crystal packing. The QTAIM analysis provided quantitative evidence for these interactions through the calculated topological parameters at the bond critical points.

| Interaction Type | Sign of ∇²ρ(r) at BCP | Sign of H(r) at BCP | Nature of Interaction | Reference(s) |

| Covalent Bond | < 0 | < 0 | Shared-shell | |

| Strong Hydrogen Bond | > 0 | < 0 | Partially covalent | |

| Weak/Medium H-Bond | > 0 | > 0 | Closed-shell (electrostatic) | |

| van der Waals | > 0 | > 0 | Closed-shell (electrostatic) |

QM/MM Binding Energy Analysis

To obtain a more accurate estimation of the binding affinity between a ligand and its protein target, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These methods combine the accuracy of QM for the chemically active region (typically the ligand and key active site residues) with the computational efficiency of MM for the larger protein environment.

In a QM/MM setup, the total energy of the system is calculated as: Etotal = EQM + EMM + EQM/MM

Where:

EQM is the energy of the QM region, calculated with a high-level quantum mechanical method.

EMM is the energy of the MM region, calculated using a classical force field.

EQM/MM represents the interaction energy between the QM and MM regions, which includes electrostatic and van der Waals terms.

This approach is particularly useful for studying enzyme reactions and for calculating binding free energies with greater accuracy than purely classical methods, as it avoids the need for extensive parameterization of novel ligands. The QM/MM-Poisson-Boltzmann/Surface Area (QM/MM-PB/SA) method is one such application that has been used to calculate the binding free energy of kinase inhibitors. This method proved to be a reliable predictor of binding affinity, with results showing good agreement with experimental data.

QM/MM simulations have been instrumental in providing detailed mechanistic insights that can guide the design of new inhibitors. For example, by modeling enzyme-catalyzed reactions, researchers can understand transition states and intermediates, which is crucial for designing potent covalent inhibitors. While computationally demanding, the insights gained from QM/MM analyses into binding energetics and reaction mechanisms are invaluable for lead optimization in drug discovery projects involving compounds like this compound and its analogs.

Biological Activity and Mechanistic Studies Excluding Clinical Human Trials

Enzyme Modulation and Inhibition Studies

Allosteric Activation of Glucokinase (GK)

There are no specific studies in the reviewed literature detailing the allosteric activation of glucokinase (GK) by N-(2,1,3-benzothiadiazol-5-yl)benzamide. However, research into structurally related benzamide (B126) and N-benzothiazol-2-yl benzamide derivatives has identified them as potential allosteric activators of human GK. nih.govnih.gov These activators are of interest as they can enhance the catalytic action of GK, an enzyme crucial for glucose homeostasis, making them potential therapeutic agents for type 2 diabetes. researchgate.netnih.govresearchgate.net

For instance, certain N-benzothiazol-2-yl benzamide analogs have been synthesized and shown to increase the catalytic activity of GK in vitro. nih.gov One study highlighted a derivative with an N-(2-methylphenyl) sulfonamide moiety, which demonstrated a 1.97-fold activation of GK, and another with an N-4-bromophenyl substituted sulfonamide moiety that resulted in a 1.84-fold activation compared to the control. nih.gov These findings suggest that the benzamide scaffold is a promising starting point for the development of GK activators. nih.govnih.gov

Table 1: Glucokinase Activation by Related Benzamide Derivatives

| Compound/Moiety | GK Activation (Fold increase vs. control) |

|---|---|

| N-(2-methylphenyl) sulfonamide derivative | 1.97 |

This data is for related benzamide derivatives, not this compound.

Quorum Sensing Inhibition in Bacterial Systems (e.g., Pseudomonas aeruginosa)

No direct research has been published on the quorum sensing (QS) inhibitory activity of this compound. Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence factors and biofilm formation, making its inhibition a key strategy for anti-virulence therapy. nih.govmdpi.com

Studies have been conducted on related N-(benzo[d]thiazol-2-yl)benzamide derivatives, which are structural isomers of the compound of interest. nih.gov These derivatives have been designed and synthesized to target the QS signaling pathway in Pseudomonas aeruginosa. nih.gov In one study, the anti-QS activity of an N-(benzo[d]thiazol-2-yl)benzamide derivative was found to be slightly greater than that of salicylic (B10762653) acid, a known QS inhibitor. nih.gov This indicates that the N-benzothiazolyl-benzamide scaffold may have potential for the development of new quorum sensing inhibitors. nih.gov The QS system in P. aeruginosa is complex, involving multiple signaling systems such as las, rhl, and pqs, which regulate numerous virulence factors. nih.govnih.govmdpi.com

Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibition

There is a lack of specific research on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound. However, the broader class of benzo-2,1,3-thiadiazole derivatives has been investigated for this activity. A study on 5-((4-methoxyphenyl)thio)benzo[c] nih.govresearchgate.netnih.govthiadiazole (MTDZ) demonstrated its ability to modulate AChE activity, suggesting an anti-amnesic effect in mice. nih.gov

Other related heterocyclic compounds have also been explored as cholinesterase inhibitors. For example, various benzothiazole (B30560) and thiadiazole derivatives have been synthesized and evaluated. nih.govresearchgate.net Some benzothiazole derivatives showed potent AChE inhibition but no significant activity against BChE. nih.gov In contrast, certain benzothiazolone derivatives were found to be more effective inhibitors of BChE than AChE. mdpi.com For instance, one derivative, M13, potently inhibited BChE with an IC50 value of 1.21 μM. mdpi.com Similarly, novel benzohydrazides have been shown to dually inhibit both enzymes, with IC50 values for AChE ranging from 44.08–100.08 µM. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Related Heterocyclic Compounds

| Compound Class | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Benzothiazolone derivative (M13) | BChE | 1.21 mdpi.com |

| Benzothiazolone derivative (M2) | BChE | 1.38 mdpi.com |

| 5-benzyl-1,3,4-thiadiazole derivative (4a) | AChE | 33.16 researchgate.net |

| Benzimidazole-based thiazole (B1198619) derivative (Compound 3) | AChE | 0.10 ± 0.05 nih.gov |

This data is for related heterocyclic compounds, not this compound.

Chymotrypsin (B1334515) and Urease Inhibition

No studies were found in the available literature regarding the inhibition of chymotrypsin by this compound.

Similarly, there is no direct research on the urease inhibitory activity of this compound. Urease is an important enzyme in certain pathogens and is a target for drug design. researchgate.net Research on related structures, such as N-(1,3-thiazol-2-yl)benzamide clubbed with oxadiazole scaffolds, has shown that these compounds can be potent urease inhibitors. nih.gov One such derivative exhibited a good binding energy value of -8.40 kcal/mol in molecular docking studies with the urease active site. nih.gov Another study on 5-nitrofuran-2-yl-thiadiazole derivatives also reported significant urease inhibitory potential, with one compound having an IC50 value of 0.94 μM. nih.gov Furthermore, some benzothiazole derivatives have been investigated as urease inhibitors for agricultural applications. google.com

Table 3: Urease Inhibition by Related Thiadiazole and Thiazole Derivatives

| Compound Class | IC50 Value (µM) |

|---|---|

| 5-nitrofuran-2-yl-thiadiazole derivative (8g) | 0.94 nih.gov |

This data is for related heterocyclic compounds, not this compound.

Ubiquitin-Specific Protease 4 (USP4) Inhibition

There is no information available in the scientific literature regarding the inhibition of Ubiquitin-Specific Protease 4 (USP4) by this compound. Research on broad-spectrum ubiquitin-specific protease inhibitors has identified other small molecules, such as YM155, which act by inhibiting the deubiquitinase activity of multiple USPs, leading to the degradation of oncogenic proteins. google.com However, these findings are not related to the benzothiadiazole benzamide structure.

Aquaporin-1 (AQP1) Water Channel Inhibition

No studies were found that specifically investigate the inhibitory effect of this compound on the Aquaporin-1 (AQP1) water channel. Research on aquaporin inhibitors has explored various chemical scaffolds, but data directly linking this specific compound to AQP1 inhibition is not available in the reviewed literature.

Antimicrobial Efficacy Investigations (in vitro)

There is no specific information available regarding the in vitro antimicrobial efficacy of this compound. While the broader classes of benzothiazole and benzamide derivatives have been investigated for their antimicrobial properties, the specific activity of this compound has not been detailed in the available research.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

No published data was found detailing the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus or Methicillin-resistant Staphylococcus aureus (MRSA).

Anti-biofilm Properties

Research specifically detailing the anti-biofilm properties of this compound is not present in the available scientific literature.

Mechanisms of Action (e.g., Cell Membrane Damage)

No studies were identified that elucidate the antimicrobial mechanism of action, such as cell membrane damage, for this compound.

Antiproliferative Activity against Cancer Cell Lines (in vitro)

Specific studies on the antiproliferative activity of this compound against cancer cell lines are not available in the reviewed literature. While many benzothiazole derivatives are explored for their anticancer potential, research on this particular compound is absent.

Inhibition of Cancer Cell Growth and Apoptosis Induction

There is no available data from in vitro studies describing the ability of this compound to inhibit cancer cell growth or induce apoptosis.

Caspase Activation and Migration Rate Inhibition

The benzothiazole moiety is a well-recognized constituent in molecules of medicinal and pharmaceutical importance. nih.gov While direct studies on this compound's specific effects on caspase activation and migration rate inhibition are not extensively detailed in the provided context, the broader family of benzothiazole derivatives has demonstrated significant biological activities. For instance, certain benzothiazole analogs have been shown to influence pathways that could involve caspase activation, a key process in apoptosis (programmed cell death). The inhibition of cell migration is another critical aspect of controlling diseases like cancer, and various heterocyclic compounds containing the benzothiazole nucleus are being investigated for such properties.

Modulation of Specific Targets (e.g., RORC, VEGFR-2, EGFR, Microtubules)

The therapeutic potential of benzothiazole derivatives often stems from their ability to interact with specific biological targets. While information directly implicating this compound with RORC (RAR-related orphan receptor C) is not available, related structures have been investigated for their effects on other crucial signaling molecules. Vandetanib, a multikinase inhibitor targeting VEGFRs (Vascular Endothelial Growth Factor Receptors) and EGFR (Epidermal Growth Factor Receptor), serves as an example of how kinase inhibition is a key antitumor strategy. nih.gov Although not a direct analog, this highlights the potential for benzothiazole-containing compounds to be designed as inhibitors of such kinases. The interaction with microtubules, essential components of the cytoskeleton, is another avenue through which benzothiazole derivatives could exert their biological effects.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzothiazole-based compounds, SAR studies have been crucial in optimizing their therapeutic potential.

For instance, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies of benzothiazole-phenyl analogs revealed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov However, these modifications did not enhance metabolic stability. nih.gov

In another study focused on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a SAR investigation of 61 analogs was conducted. nih.gov This comprehensive analysis led to the identification of compounds with more potent ZAC inhibition than the initial lead compound. nih.gov Modifications on both the thiazole and benzamide rings were systematically explored to understand the structural requirements for antagonist activity. nih.gov

Similarly, SAR studies on 3,4-disubstituted 1,2,5-oxadiazoles, which share some structural similarities with the benzothiadiazole core, have shown that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the phenyl moiety. mdpi.com For example, 3-(trifluoromethyl)benzamides generally exhibited higher cytotoxicity, while unsubstituted benzamides were less cytotoxic. mdpi.com

These examples underscore the importance of SAR in fine-tuning the biological potency and selectivity of benzothiazole and related heterocyclic compounds.

Anti-inflammatory Effects and Related Biological Properties

Benzothiazole derivatives have been recognized for their wide range of pharmacological features, including anti-inflammatory properties. nih.gov Research has shown that these compounds can interfere with inflammatory pathways. For example, a benzothiazole analog, SPA0537, was found to inhibit TNF-α-mediated inflammatory responses in human fibroblast-like synoviocytes. nih.gov It achieved this by inhibiting the nuclear translocation and DNA binding of NF-κB subunits, which in turn suppressed the production of chemokines and matrix metalloproteinases. nih.gov

The development of novel anti-inflammatory agents often involves incorporating functionalities like sulfonamides into the benzothiazole scaffold. nih.gov Studies on new carboxamides bearing benzothiazole and benzenesulfonamide (B165840) moieties have reported good anti-inflammatory activities. nih.gov The anti-inflammatory action of some thiazolo[3,2-b]1,2,4-triazole derivatives was predicted and then confirmed in vivo, with some compounds showing activity equal to or better than the reference drug indomethacin. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Thiazolo[3,2-b]1,2,4-triazole Derivatives

| Compound | Protection (%) | Reference (Indomethacin) Protection (%) |

| 5 | 51-67 | 47 |

| 8 | 51-67 | 47 |

| 11 | 51-67 | 47 |

| 15 | 51-67 | 47 |

| 16 | 51-67 | 47 |

| 17 | 51-67 | 47 |

| 18 | 51-67 | 47 |

| 19 | 51-67 | 47 |

| 22 | 51-67 | 47 |

| 1 | 40-49 | 47 |

| 4 | 40-49 | 47 |

| 6 | 40-49 | 47 |

| 9 | 40-49 | 47 |

| 10 | 40-49 | 47 |

| 12 | 40-49 | 47 |

| 14 | 40-49 | 47 |

| 20 | 40-49 | 47 |

| 21 | 40-49 | 47 |

| This table is based on data presented in a study on substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govjapsonline.comtriazol-6(5H)ones and their anti-inflammatory action. mdpi.com |

Chemosensing Applications for Metal Ions (e.g., Ni(II))

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a fluorescent entity that has been extensively used in the design of compounds with optical properties for detecting various analytes, including metal ions. mdpi.com The unique electronic structure of BTD allows for the development of chemosensors that exhibit changes in their fluorescence or color upon binding to a specific metal ion.

Specifically, benzothiazole-based chemosensors have been designed for the selective and sensitive detection of biologically important metal ions like Zn(II), Cu(II), and Ni(II). nih.gov These sensors can exhibit a ratiometric and colorimetric response, with a noticeable color change from colorless to yellow in the presence of these ions. nih.gov

Polymers incorporating triazole and benzo nih.govnih.govnih.govthiadiazole moieties have also been developed as selective fluorescent sensors for Ni(II) detection. researchgate.net These polymers show a pronounced fluorescence response in the presence of Ni(II) compared to other transition metal cations. researchgate.net The sensing mechanism often involves the chelation of the metal ion by nitrogen and sulfur atoms within the heterocyclic structure. nih.gov Another example is a 2-amino-5-substituted-1,3,4-oxadiazole derivative that was shown to be a chemosensor for Ni(II) ions, with a binding stoichiometry of 2:1 (ligand to metal). nih.gov

Advanced Photophysical Characterization and Optoelectronic Properties

Absorption and Emission Spectroscopy in Solution and Solid State

No specific absorption or emission spectra for N-(2,1,3-benzothiadiazol-5-yl)benzamide in either solution or solid state were found in the public domain. Typically, BTD derivatives exhibit absorption bands corresponding to π-π* transitions and intramolecular charge transfer (ICT) transitions. mdpi.comnih.gov The position and intensity of these bands, as well as their emission characteristics, are highly dependent on the specific donor and acceptor substituents attached to the BTD core and the solvent polarity. nih.govmdpi.com

Intramolecular Charge Transfer (ICT) Mechanisms

While the this compound structure, which contains an electron-donating amide group and an electron-accepting benzothiadiazole group, suggests the potential for intramolecular charge transfer, no specific studies detailing the ICT mechanisms for this compound have been reported. Research on other BTD derivatives confirms that the introduction of donor groups can lead to significant ICT character, influencing the compound's photophysical properties. mdpi.compsecommunity.orgnih.gov

Quantum Yield Determinations

Specific fluorescence quantum yield (Φf) values for this compound are not available in the published literature. For related BTD compounds, quantum yields can vary significantly, from nearly non-emissive to highly fluorescent (approaching 100%), depending on the molecular structure, environment, and aggregation state. nih.govrsc.orgnih.gov

Fluorescence Lifetime Measurements

There is no available data on the fluorescence lifetime (τ) of this compound. Such measurements are crucial for understanding the dynamics of the excited state and distinguishing between different emission phenomena like fluorescence, phosphorescence, and delayed fluorescence. For similar BTD-based molecules, fluorescence lifetimes are typically in the nanosecond range. nih.govnih.gov

Stokes Shift Analysis

A quantitative analysis of the Stokes shift for this compound could not be performed as no absorption and emission data were found. BTD derivatives are known to exhibit large Stokes shifts, which is often indicative of a significant change in geometry and electronic distribution upon excitation, a characteristic of ICT processes. nih.govresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) Studies

No studies were found that investigate or report Thermally Activated Delayed Fluorescence (TADF) in this compound. The design of TADF molecules typically requires specific structural features that lead to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. While BTD is used as an acceptor in some TADF emitters, there is no evidence to suggest that this specific benzamide (B126) derivative exhibits this property. bohrium.comresearchgate.netx-mol.com

Aggregation-Induced Emission (AIE) Characteristics

There is no information available regarding the Aggregation-Induced Emission (AIE) characteristics of this compound. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. psecommunity.org While some BTD-based molecules have been shown to exhibit AIE, this property is highly structure-specific and cannot be assumed for the title compound without experimental verification. nih.gov

Characterization of Electron-Donating and Electron-Accepting Properties

The electronic behavior of this compound is fundamentally dictated by the interplay between its constituent chemical moieties: the electron-withdrawing 2,1,3-benzothiadiazole (B189464) (BTD) core and the benzamide group. The BTD unit is a well-established acceptor in the design of materials for organic electronics due to its electron-deficient nature, which arises from the electronegativity of the nitrogen and sulfur atoms in the thiadiazole ring. nih.govpolyu.edu.hk This inherent electron-accepting capability is crucial in forming donor-acceptor (D-A) systems that are central to many applications in optoelectronics. nih.gov

Theoretical investigations, often employing Density Functional Theory (DFT), are a common approach to elucidate the electronic structure of BTD derivatives. nih.govnih.govmdpi.com These studies consistently show that the LUMO is predominantly localized on the electron-deficient BTD core. nih.gov The HOMO, conversely, is typically distributed over the more electron-rich portions of the molecule. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that governs the optical and electronic properties of the material. nih.gov

To provide a contextual understanding of the electronic properties of substituted BTD systems, the following table summarizes theoretical HOMO and LUMO energy levels for a selection of modified 2,1,3-benzothiadiazole derivatives. These values, calculated using DFT, illustrate the impact of different substituents on the electronic structure.

| Compound/Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 5,6-difluoro-2,1,3-benzothiadiazole | -6.42 | -3.52 | 2.90 | researchgate.net |

| 5-fluoro-2,1,3-benzothiadiazole | -6.22 | -3.21 | 3.01 | researchgate.net |

| 2,1,3-benzothiadiazole | -6.02 | -2.94 | 3.08 | researchgate.net |

| 5-methyl-2,1,3-benzothiadiazole | -5.84 | -2.81 | 3.03 | researchgate.net |

| 5,6-dimethyl-2,1,3-benzothiadiazole | -5.67 | -2.68 | 2.99 | researchgate.net |

Applications in Organic Electronics and Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The 2,1,3-benzothiadiazole (B189464) moiety is a well-established building block for organic light-emitting materials due to its strong electron-withdrawing nature, which facilitates the development of donor-acceptor (D-A) type fluorophores. mdpi.comresearchgate.net These materials are crucial for achieving efficient charge injection and transport, as well as for tuning the emission color. For instance, various BTD derivatives have been successfully employed as emitters in OLEDs, often exhibiting high quantum efficiencies. mdpi.com

However, there is no specific data available in the reviewed literature concerning the synthesis, characterization, or performance of N-(2,1,3-benzothiadiazol-5-yl)benzamide as an emissive or charge-transporting material in OLEDs. Research in this area tends to focus on BTD derivatives with extended π-conjugation or specific donor groups to enhance luminescence and charge carrier mobility.

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, BTD-based materials are valued for their potential as n-type or ambipolar semiconductors. nih.govresearchgate.net The electron-deficient nature of the BTD core can lead to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a key requirement for efficient electron transport. Copolymers incorporating BTD units have demonstrated promising charge carrier mobilities in OFET devices. nih.govrsc.org

Despite the general interest in BTD for OFETs, there are no published studies that specifically investigate the semiconductor properties of This compound . The performance of this specific molecule in an OFET architecture, including its charge carrier mobility and on/off ratio, remains to be determined.

Organic Solar Cells (OSCs) and Photovoltaics

The development of efficient organic solar cells often relies on the design of materials with broad absorption spectra and appropriate energy levels for effective charge separation and transport. The 2,1,3-benzothiadiazole unit is a popular acceptor moiety in donor-acceptor polymers and small molecules for the active layer of OSCs. nih.govnanoge.org These materials can exhibit narrow bandgaps, allowing for the absorption of a larger portion of the solar spectrum. nih.gov

A review of the literature indicates that while many BTD derivatives have been synthesized and tested in photovoltaic devices, there is no specific research detailing the use or performance of This compound in organic solar cells. Key photovoltaic parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for this compound are not available.

Luminescent Solar Concentrators (LSCs)

Luminescent solar concentrators utilize fluorescent materials to absorb sunlight over a large area and re-emit it at longer wavelengths, guiding the light to a smaller photovoltaic cell. Materials for LSCs require high photoluminescence quantum yields and large Stokes shifts to minimize reabsorption losses. While some BTD derivatives have been explored for this application, there is no information available regarding the suitability of This compound for use in LSCs.

Fluorescent Materials and Probes